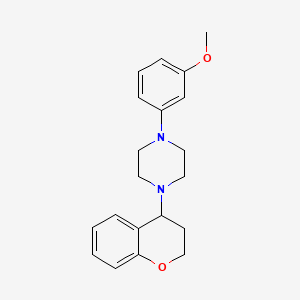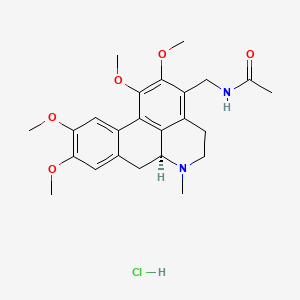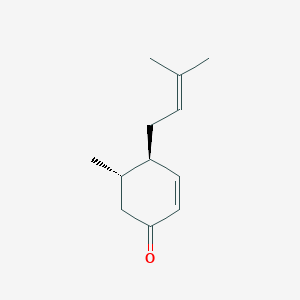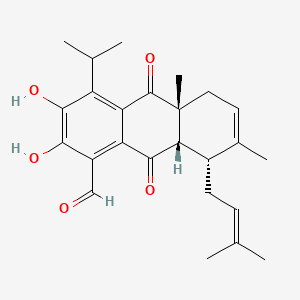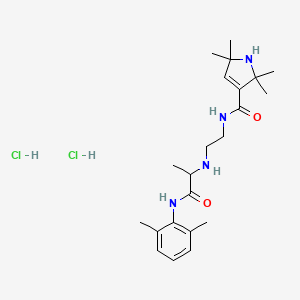
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, multiple amine groups, and a tetramethyl substitution pattern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves multiple steps. One of the synthetic routes includes the reaction of bis-(p-nitrophenyl) carbonate with N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide in dimethyl sulfoxide at 20°C for 7 hours under an inert atmosphere . This is followed by the reaction with (S)-methyl 2-amino-6-(tert-butoxycarbonylamino)hexanoate in dimethyl sulfoxide at 40°C for 16 hours under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar multi-step reactions with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole-3-carboxamide derivatives: Compounds with similar pyrrole ring structures and functional groups.
2,6-Dimethylphenyl derivatives: Compounds with similar aromatic ring structures and substitution patterns.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102132-22-9 |
|---|---|
Molekularformel |
C22H36Cl2N4O2 |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
N-[2-[[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]amino]ethyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H34N4O2.2ClH/c1-14-9-8-10-15(2)18(14)25-19(27)16(3)23-11-12-24-20(28)17-13-21(4,5)26-22(17,6)7;;/h8-10,13,16,23,26H,11-12H2,1-7H3,(H,24,28)(H,25,27);2*1H |
InChI-Schlüssel |
MBRHIOQPRSNBCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)NCCNC(=O)C2=CC(NC2(C)C)(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


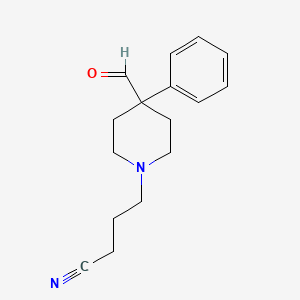
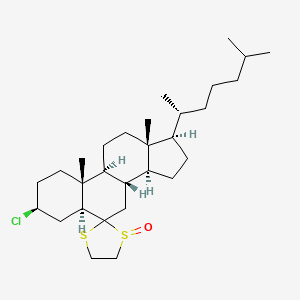
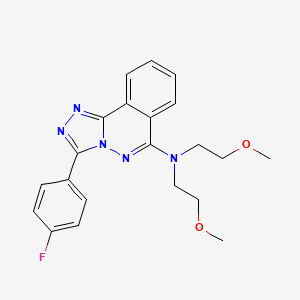
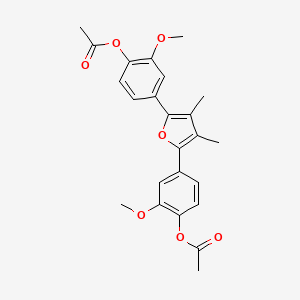
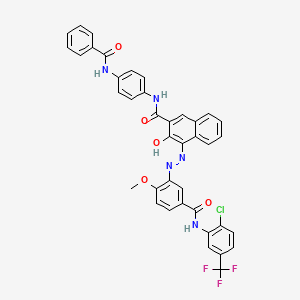
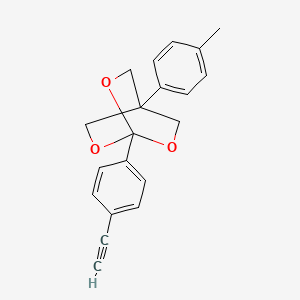
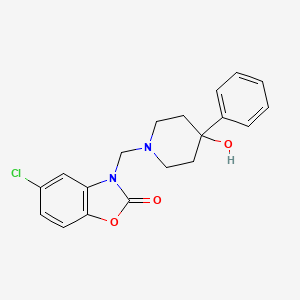

![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)

